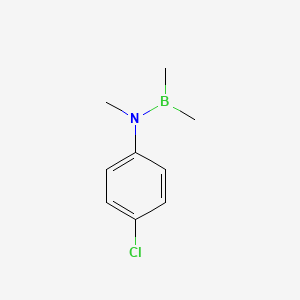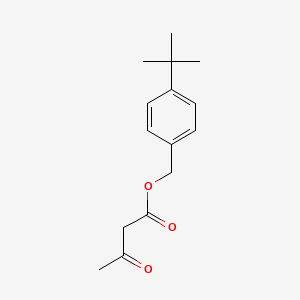
(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone typically involves the cyclization of ortho-hydroxyphenyl derivatives. One common method includes the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride, followed by reductive desulfurization . Another approach involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and metal-free cyclization methods are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Reduction: Reductive desulfurization is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include zinc chloride, hypervalent iodine reagents, and palladium catalysts . Reaction conditions often involve elevated temperatures and specific solvents like acetonitrile and toluene .
Major Products Formed
Major products formed from these reactions include various benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. As a related compound of Dronedarone, it likely affects ion channels and receptors involved in cardiac rhythm regulation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **Substituted-arylideneam
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound is similar in structure but contains a nitro group instead of a chloro group.
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound lacks the chloro substituent on the benzofuran ring.
Properties
CAS No. |
61472-17-1 |
|---|---|
Molecular Formula |
C19H17ClO3 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(2-butyl-5-chloro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17ClO3/c1-2-3-4-17-18(15-11-13(20)7-10-16(15)23-17)19(22)12-5-8-14(21)9-6-12/h5-11,21H,2-4H2,1H3 |
InChI Key |
DZDWJGHJHGVATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14575491.png)


![Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl-](/img/structure/B14575513.png)



![(E)-1-[5-Nitro-2-(piperidin-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14575554.png)






